Clopyralid

Catalog No.
S524046
CAS No.
1702-17-6
M.F
C6H3Cl2NO2
(C5H2N)Cl2COOH
C6H3Cl2NO2
M. Wt
192.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clopyralid

CAS Number

1702-17-6

Product Name

Clopyralid

IUPAC Name

3,6-dichloropyridine-2-carboxylic acid

Molecular Formula

C6H3Cl2NO2
(C5H2N)Cl2COOH
C6H3Cl2NO2

Molecular Weight

192.00 g/mol

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11)

InChI Key

HUBANNPOLNYSAD-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 7.85X10+3 mg/L (distilled water); 188 g/L at pH 5, 143 g/L ay pH 7; 157 g/L at pH 9, all at 20 °C
Approximately 1000 ppm in water at 25 °C
Solubility at 25 °C: > 25% w/w in methanol, acetone, xylene
Solubility (g/kg, 20 °C): acetonitrile 121, n-hexane 6, methanol 104
Solubility at 25 °C: acetone > 25 g/100 mL; methanol > 15 g/100 mL; xylene < 0.65 g/100 mL
Solubility in water at 20Â °C: poo

Synonyms

3,6-dichloropicolinic acid, clopyralid, clopyralide, Dowco 290, Lontrel

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)O)Cl

The exact mass of the compound Clopyralid is 190.9541 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 7.85x10+3 mg/l (distilled water); 188 g/l at ph 5, 143 g/l ay ph 7; 157 g/l at ph 9, all at 20 °capproximately 1000 ppm in water at 25 °csolubility at 25 °c: > 25% w/w in methanol, acetone, xylenesolubility (g/kg, 20 °c): acetonitrile 121, n-hexane 6, methanol 104solubility at 25 °c: acetone > 25 g/100 ml; methanol > 15 g/100 ml; xylene < 0.65 g/100 mlsolubility in water at 20 °c: poor. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolinic Acids - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Clopyralid is a selective, systemic, post-emergence herbicide belonging to the pyridine carboxylic acid class (Group 4). It functions as a synthetic auxin, disrupting growth in susceptible broadleaf weeds, particularly those in the Asteraceae (sunflower), Fabaceae (legume), and Polygonaceae (knotweed) families, while demonstrating high tolerance in grass and cereal crops. Its primary value lies in controlling difficult perennial weeds like Canada thistle (*Cirsium arvense*) in agricultural settings such as wheat and corn, as well as in non-crop areas. Unlike non-systemic herbicides, Clopyralid is absorbed through both foliage and roots and translocated throughout the plant, making it effective for deep-rooted weed management.

Substituting Clopyralid with other Group 4 auxinic herbicides like 2,4-D, dicamba, or even the closely related pyridine, picloram, presents significant practical challenges. Each compound possesses a distinct spectrum of weed control, crop safety profile, and environmental persistence. For instance, while 2,4-D is a common broadleaf herbicide, Clopyralid offers superior long-term control of key perennial weeds like Canada thistle. Furthermore, Clopyralid's soil mobility and persistence differ significantly from picloram, which has a longer half-life and greater leaching potential, making Clopyralid a more suitable choice where rotational crop safety or groundwater sensitivity is a concern. These differences in selectivity, efficacy on target species, and environmental behavior mean that direct substitution can lead to crop injury, inadequate weed control, or unintended environmental impact, making the specific selection of Clopyralid critical for defined agricultural and land management programs.

Superior Long-Term Control of Canada Thistle Compared to 2,4-D Amine

In a field study evaluating long-term control of Canada thistle (*Cirsium arvense*) in winter wheat, Clopyralid demonstrated quantitatively superior performance over the common substitute 2,4-D amine one year after application. A single application of Clopyralid at 200 g/ha reduced thistle shoot dry weight by 93%, whereas 2,4-D amine at a much higher rate of 840 g/ha resulted in a lesser, though still significant, reduction. This highlights Clopyralid's higher potency and more effective systemic action for managing regrowth of deep-rooted perennial weeds.

Evidence DimensionReduction in Canada thistle shoot dry weight (1 year after treatment)
Target Compound Data93% reduction (at 200 g/ha)
Comparator Or Baseline2,4-D amine (at 840 g/ha), reduction was less than Clopyralid but greater than untreated check.
Quantified DifferenceClopyralid provided the most effective reduction in biomass among all treatments tested.
ConditionsField study in winter wheat with an infestation of Canada thistle (30 plants per square meter).

For applications requiring multi-season control of persistent perennial weeds, procuring Clopyralid can reduce the need for re-application and provide more robust, long-term efficacy compared to higher-volume commodity herbicides.

Reduced Soil Mobility Profile Compared to Picloram, Lowering Leaching Risk

Clopyralid exhibits lower soil mobility compared to the structurally similar pyridine herbicide, picloram, a key differentiator for use in environmentally sensitive areas. The soil organic carbon-water partitioning coefficient (Koc), a measure of leaching potential, is higher for clopyralid than for picloram. One study reports a log Koc of 1.59 for clopyralid versus 1.26 for picloram, indicating stronger relative adsorption to soil particles for clopyralid. Another study notes that aminopyralid, a close analog, has greater soil adsorption than both picloram and clopyralid. While both are considered mobile, clopyralid's comparatively higher soil sorption reduces its relative risk of leaching to groundwater, a critical factor in procurement decisions guided by environmental stewardship and regulatory compliance.

Evidence DimensionSoil Adsorption Potential (Log Koc)
Target Compound Data1.59
Comparator Or BaselinePicloram: 1.26
Quantified DifferenceClopyralid has a higher Log Koc, indicating stronger soil adsorption and lower relative mobility.
ConditionsPhysico-chemical property comparison based on literature values.

Selecting Clopyralid over picloram can be justified in areas with permeable soils or shallow water tables where minimizing off-target herbicide movement is a primary operational and regulatory concern.

Demonstrated Efficacy of the Free Acid Form, Enabling Diverse Formulations

The free acid form of Clopyralid (CAS 1702-17-6) is itself highly active, providing a versatile base for various formulations. In a controlled environment study comparing five different formulations on *Cirsium arvense*, the free acid showed efficacy statistically equivalent to the monoethanolamine (MEA) salt, potassium salt, and 1-decyl ester formulations based on shoot and root dry weight reduction. All four of these formulations were significantly more phytotoxic than the 2-ethylhexyl ester formulation. This inherent activity of the acid form is crucial for formulators, as it allows for the creation of diverse salt-based soluble liquids (SL) (e.g., MEA, MIPA) designed to optimize properties like viscosity, stability, and handling for specific applications, without sacrificing the core biological activity.

Evidence DimensionPhytotoxicity on Cirsium arvense (Shoot and Root Dry Weight)
Target Compound DataStatistically equivalent to MEA salt and potassium salt
Comparator Or Baseline2-ethylhexyl ester: Consistently less phytotoxic
Quantified DifferenceNo significant difference in efficacy between the acid, MEA salt, and potassium salt.
ConditionsControlled environment growth room study on Cirsium arvense at the 8-10 leaf stage.

Procuring the high-purity free acid allows for maximum flexibility in developing custom, high-load, or patent-protected formulations tailored to specific market needs, a key advantage over purchasing pre-formulated, less versatile salts.

Long-Term Management of Invasive Asteraceae Weeds in Cereal Grains

For controlling persistent, deep-rooted weeds like Canada thistle in winter wheat or barley, Clopyralid is a primary choice. Its superior systemic activity and long-term efficacy, as demonstrated by a 93% reduction in thistle biomass a year after treatment, provides more durable control than substitutes like 2,4-D, reducing the need for follow-up applications and protecting crop yield potential.

Weed Control Programs in Areas with Soil Leaching Concerns

In agricultural regions with sandy soils or shallow aquifers, Clopyralid is a more defensible choice than other highly mobile pyridine herbicides like picloram. Its higher soil organic carbon-water partitioning coefficient (Koc) indicates a reduced potential for leaching, aligning with environmental stewardship programs and regulatory frameworks aimed at protecting groundwater resources.

Base Active Ingredient for Developing Novel Herbicide Formulations

As a high-purity technical grade acid, Clopyralid serves as the ideal starting material for developing proprietary, high-concentration soluble liquid (SL) formulations. The demonstrated high efficacy of the parent acid allows formulators to innovate with various amine salts to optimize physical properties like viscosity and cold-temperature stability for specific markets, without compromising the product's core herbicidal performance.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White odorless solid; [Merck Index] Colorless or white odorless solid; [ICSC] White powder; [MSDSonline]
ODOURLESS WHITE OR COLOURLESS CRYSTALS.

Color/Form

White crystalline solid
Colorless crystals

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

190.9540837 Da

Monoisotopic Mass

190.9540837 Da

Heavy Atom Count

11

LogP

1.06 (LogP)
log Kow = 1.06

Odor

Odorless

Decomposition

When heated to decomposition it emit toxic fumes of /hydrogen chloride and nitrogen oxides/.

Appearance

Solid powder

Melting Point

151-152 °C
151-152Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

10G14M0WDH

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Mechanism of Action

Selective systemic herbicide, absorbed by the leaves and roots, with translocation both acropetally and basipetally, and accumulation in meristematic tissue. Exhibits an auxin type reaction. Acts on cell elongation and respiration.

Vapor Pressure

0.000012 [mmHg]
9.98X10-6 mm Hg at 25 °C
Vapor pressure, Pa at 25Â °C: 0.002

Pictograms

Corrosive

Other CAS

1702-17-6

Absorption Distribution and Excretion

The patterns of absorption and translocation of 14(C) clopyralid commercially formulated as the acid, monoethanolamine salt, potassium salt, 2-ethylhexyl ester and 1-decyl ester were compared in Cirsium arvense and Polygonum convolvulus grown under three environmental regimes. Plants were grown under a 35% or 65% RH regime in silica sand maintained at 33% w/w moisture or under a water stress regime at 65% RH. Approximately 26, 39, 86, 93 and 100% of the applied 14(C)-activity from the 2-ethylhexyl ester, acid, monoethanolamine salt, 1-decyl ester and potassium salt, respectively, were recovered 72 h after application to glass cover slips placed in the growth room. However, loss of applied 14(C)-activity after application of the five formulations to both plant species was significant only for the 2-ethylhexyl ester. Regardless of environmental regime, the acid was the most readily absorbed formulation. In contrast to the acid, the salts and esters were less readily absorbed. When the data were expressed as a percentage of absorbed radioactivity, there was no significant difference in translocation when the acid, monoethanolamine salt and potassium salt were compared. However, significantly smaller quantities of the absorbed 2-ethylhexyl and 1-decyl ester were exported from the treated leaf. These results indicate that once absorbed, the esters do not readily partition out of the cuticle, whereas the acid and two salts move into the symplast for subsequent translocation. When the results of the three environmental regimes were compared, the absorption of the monoethanolamine and potassium salts were greatly reduced under low humidity or water stress, whereas the acid and esters were not affected.
Groups of 5 Crl:CD (F-344) BR rats/sex were dosed with single iv treatments of (14)C-labeled clopyralid, either 5 mg/kg in saline, by single gavage doses of 5 or 150 mg/kg (14)C-clopyralid. An additional 5 rats/sex were dosed daily with 5 mg/kg/day unlabeled clopyralid for 14 days, followed by a single treatment with 5 mg/kg/day of (14)C-clopyralid. No label was found in expired air. Tissue levels at 72 hour sacrifices were either very low (carcass or stomach) or non-detectable for the several treatment regiments. Generally, over 90% of label was found in urine collected within 24 hr, regardless of administration method. Small amounts of label (1-5%) were found in feces. An analysis of the only detectable urinary labeled fraction found this to be unaltered clopyralid.

Metabolism Metabolites

Groups of 5 Crl:CD (F-344) BR rats/sex were dosed with single iv treatments of (14)C-labeled clopyralid, either 5 mg/kg in saline, by single gavage doses of 5 or 150 mg/kg (14)C-clopyralid. An additional 5 rats/sex were dosed daily with 5 mg/kg/day unlabeled clopyralid for 14 days, followed by a single treatment with 5 mg/kg/day of (14)C-clopyralid. No label was found in expired air. Tissue levels at 72 hour sacrifices were either very low (carcass or stomach) or non-detectable for the several treatment regiments. Generally, over 90% of label was found in urine collected within 24 hr, regardless of administration method. Small amounts of label (1-5%) were found in feces. An analysis of the only detectable urinary labeled fraction found this to be unaltered clopyralid.

Wikipedia

Clopyralid

Use Classification

Herbicides

Methods of Manufacturing

Clopyralid is produced by photochlorination of picoline, followed by further photochlorination and oxidation.

General Manufacturing Information

2-Pyridinecarboxylic acid, 3,6-dichloro-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies clopyralid (technical grade) as Class III: slightly hazardous; Main Use: herbicide.
Application by ground or aerial foliage sprays. Rates: 1/16 lb to 4 lb/acre. Usual carrier: water.

Analytic Laboratory Methods

Method: USGS-NWQL O-1131-95; Procedure: high performance liquid chromatography; Analyte: clopyralid; Matrix: natural water; Detection Limit: 0.018 ug/L.
Method: USGS-NWQL O-2060-01; Procedure: high performance liquid chromatography-mass spectrometry; Analyte: clopyralid; Matrix: water; Detection Limit: 0.0069 ug/L.
Product analysis by gas liquid chromatography. Residues determined by gas liquid chromatography of a derivative.
To measure dermal exposure of a non-agricultural occupationally exposed population to pesticides, a new method has been developed for analysis of 13 pesticides from different classes (fungicides, herbicides, insecticides) on dermal patches. The method includes extraction of the patches and analysis of the pesticides by GC-MS and/or HPLC-fluorescence. Water-soluble pesticides (glyphosate and glufosinate) on patches were ultrasonically extracted twice with ultra-pure water for 10 min and analysed by HPLC-fluorescence after derivatisation with FMOC. Organic-soluble pesticides (bifenthrin, cyprodinil, difufenicanil, fludioxonil, oxadiazon, pyriproxyfen, clopyralid, 2,4-D, fluroxypyr, 2,4-MCPA, and triclopyr) were extracted ultrasonically twice for 10 min with 70:30 dichloromethane-acetonitrile and analysed by GC-MS directly or after derivatisation with N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide. Detection limits varied between 3 and 4 ug L(-1) for water-soluble pesticides and between 1 and 10 ug L(-1) for organic-soluble pesticides.

Storage Conditions

Do not store or transport in containers made from aluminium.
Do not contaminate water, food, or feed by storage ... Store above 28 °F or warm to 40 °F and agitate before use. /Lontrel Turf and Ornamental/

Stability Shelf Life

Store above 28 °F or warm to 40 °F and agitate before use.
Stable in acidic media. Stable in UV irradiation.
Storage stability: stable, excess of 2 yr.

Dates

Last modified: 08-15-2023
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13: Raeppel C, Fabritius M, Nief M, Appenzeller BM, Briand O, Tuduri L, Millet M. Analysis of airborne pesticides from different chemical classes adsorbed on Radiello® Tenax® passive tubes by thermal-desorption-GC/MS. Environ Sci Pollut Res Int. 2015 Feb;22(4):2726-34. doi: 10.1007/s11356-014-3534-z. Epub 2014 Sep 11. PubMed PMID: 25205153.
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20: Tian Y, Liu X, Dong F, Xu J, Lu C, Kong Z, Wang Y, Zheng Y. Simultaneous determination of aminopyralid, clopyralid, and picloram residues in vegetables and fruits using ultra-performance liquid chromatography/tandem mass spectrometry. J AOAC Int. 2012 Mar-Apr;95(2):554-9. PubMed PMID: 22649944.

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